molecular formula C13H17I B14198168 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene CAS No. 919123-66-3

1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene

Cat. No.: B14198168
CAS No.: 919123-66-3
M. Wt: 300.18 g/mol
InChI Key: RJGIYJGKTQLSFQ-UHFFFAOYSA-N
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Description

1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene is a complex organic compound characterized by the presence of an iodine atom, a hept-1-en-3-yn group, and a cyclohexene ring. This compound is of interest due to its unique structure, which combines elements of alkenes, alkynes, and halides, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene typically involves the iodination of a precursor compound. One common method is the reaction of hept-1-en-3-yne with iodine in the presence of a catalyst to form the iodoalkyne intermediate. This intermediate is then reacted with cyclohexene under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include epoxides, ketones, alkenes, alkanes, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the alkyne group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene is unique due to its combination of an iodine atom, an alkyne group, and a cyclohexene ring. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

CAS No.

919123-66-3

Molecular Formula

C13H17I

Molecular Weight

300.18 g/mol

IUPAC Name

1-(1-iodohept-1-en-3-ynyl)cyclohexene

InChI

InChI=1S/C13H17I/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h9,11H,2-3,5-7,10H2,1H3

InChI Key

RJGIYJGKTQLSFQ-UHFFFAOYSA-N

Canonical SMILES

CCCC#CC=C(C1=CCCCC1)I

Origin of Product

United States

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